2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
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Overview
Description
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Transfer Hydrogenation Catalysis
Compounds structurally related to 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde have been utilized in the development of catalysts for asymmetric transfer hydrogenation of ketones. These catalysts, derived from pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes, demonstrate moderate effectiveness in converting ketones to alcohols under specific conditions, highlighting the compound's potential role in asymmetric synthesis and catalysis (Magubane et al., 2017).
Synthesis of Novel Heterocycles
The compound has been employed as a precursor in the synthesis of novel pyrazole-based heterocycles, indicating its versatility in organic synthesis. These novel compounds have shown potential as anticancer agents, underscoring the compound's importance in the development of new therapeutic agents (Abdallah et al., 2017).
Antimicrobial Activity
Derivatives synthesized from this compound have been studied for their antimicrobial properties. These studies have found that certain derivatives exhibit significant activity against a range of pathogenic bacteria, suggesting potential applications in combating microbial infections (Asif et al., 2021).
Anticancer Activity
Further research into pyrazole-based heterocycles derived from the compound has highlighted their promise as anticancer agents. Specific derivatives have been identified with high activity against human hepatocellular carcinoma cell lines, pointing to the compound's utility in cancer research and potential therapeutic applications (Nagender et al., 2016).
Chemical Synthesis and Structural Elucidation
The compound has also been used in the synthesis of a variety of other complex molecules, including pyrroles and pyridines, demonstrating its role as a versatile building block in organic chemistry. These synthetic applications further support the compound's utility in the creation of a wide array of heterocyclic compounds with diverse potential applications (Clarke et al., 1985).
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)acetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-15-9-11(5-7-16)12(14-15)10-4-3-6-13-8-10/h3-4,6-9H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSNQOBGIVIXGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.